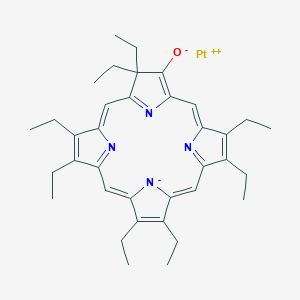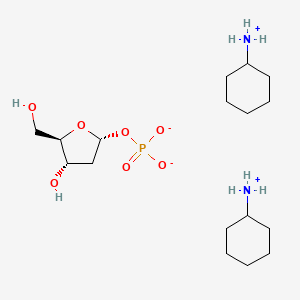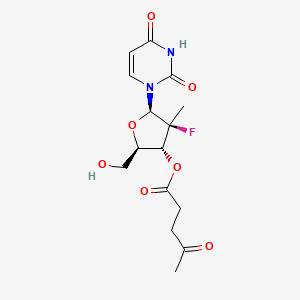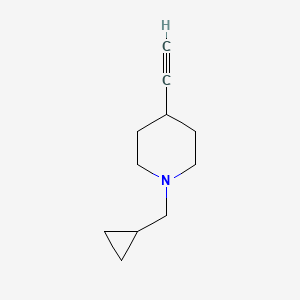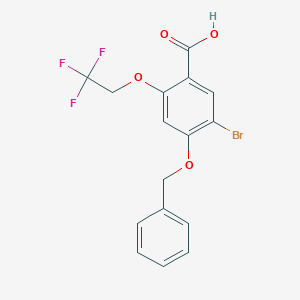
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is an organic compound that features a nitro group, a thiophene ring, a thiazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole-thiophene intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: 4-Amino-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the thiophene and thiazole rings can interact with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
Uniqueness
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is unique due to the presence of both a nitro group and a benzamide moiety, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific research applications.
Propriétés
Formule moléculaire |
C14H9N3O3S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H9N3O3S2/c18-13(9-3-5-10(6-4-9)17(19)20)16-14-15-11(8-22-14)12-2-1-7-21-12/h1-8H,(H,15,16,18) |
Clé InChI |
JQQDXBXQCLURCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


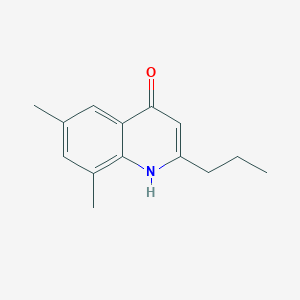
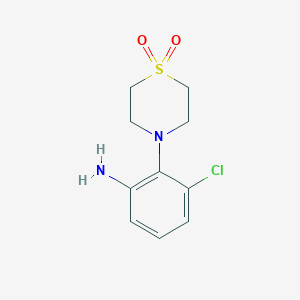

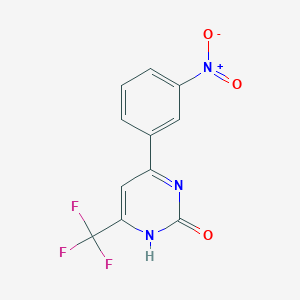

![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)


